Betaine salicylate

Catalog No.
S1778721
CAS No.
17671-53-3
M.F
C12H17NO5
M. Wt
255.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaine salicylate

CAS Number

17671-53-3

Product Name

Betaine salicylate

IUPAC Name

carboxymethyl(trimethyl)azanium;2-carboxyphenolate

Molecular Formula

C12H17NO5

Molecular Weight

255.27

InChI

InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3

InChI Key

CFXSFDXXYYHZFU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-]

Synonyms

BETAINE SALICYLATE

Betaine salicylate is an organic compound formed by the reaction of betaine, a naturally occurring compound derived from sugar beets, and salicylic acid, a well-known beta hydroxy acid. Its chemical formula is C₁₂H₁₇NO₅, and it has a molecular weight of 255.26 g/mol. Betaine salicylate is characterized as a keratolytic agent, which means it helps in the exfoliation of dead skin cells while being gentler on the skin compared to traditional salicylic acid. This compound is often used in cosmetic formulations due to its moisturizing properties and ability to improve skin texture and tone without causing irritation .

The synthesis of betaine salicylate involves an esterification reaction where the carboxyl group of salicylic acid reacts with the hydroxyl group of betaine. This reaction results in the formation of a new molecular entity that combines the properties of both components. The reaction can be summarized as follows:

Betaine+Salicylic AcidBetaine Salicylate\text{Betaine}+\text{Salicylic Acid}\rightarrow \text{Betaine Salicylate}

This process not only forms betaine salicylate but also enhances its stability and efficacy in skincare formulations .

Betaine salicylate can be synthesized through various methods:

  • Natural Extraction: Betaine can be extracted from sugar beets or other natural sources, while salicylic acid can be derived from willow bark or produced synthetically.
  • Chemical Synthesis: The most common method involves laboratory synthesis where betaine and salicylic acid are reacted under controlled conditions to ensure purity and consistency. This method often utilizes solvents like methanol or ethanol to facilitate the reaction .

Betaine salicylate is widely used in cosmetic and personal care products due to its multifaceted benefits:

  • Skin Care Products: It is incorporated into cleansers, toners, exfoliants, and moisturizers for its exfoliating and hydrating properties.
  • Anti-Acne Formulations: Due to its antimicrobial action, it is commonly found in products aimed at treating acne.
  • Leave-On Treatments: Its mild nature allows it to be effectively used in leave-on treatments without causing irritation .

Several compounds share similarities with betaine salicylate, particularly in their roles as exfoliants or skin conditioners. Here are some notable examples:

Compound NameChemical StructureKey PropertiesUnique Aspects
Salicylic AcidC₇H₆O₃Strong exfoliant, anti-inflammatoryMore potent but can cause irritation
Glycolic AcidC₂H₄O₃Exfoliating agent, improves skin textureAlpha hydroxy acid; more aggressive than betaine
Lactic AcidC₃H₆O₃Hydrating exfoliantMilder than glycolic acid, suitable for sensitive skin
Beta Hydroxy AcidGeneral class (e.g., Salicylic Acid)Keratolytic propertiesBetaine salicylate offers gentler action

Betaine salicylate stands out due to its dual action as both an exfoliant and a moisturizer while being less irritating than its counterparts. Its unique composition allows it to provide sustained benefits without compromising skin barrier function .

Molecular Formula and Composition (C12H17NO5)

Betaine salicylate is an organic compound with the molecular formula C12H17NO5, representing a molecular weight of 255.27 grams per mole [1] [2]. This compound consists of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms, forming a complex salt structure through the combination of two distinct moieties [3]. The Chemical Abstracts Service registry number for betaine salicylate is 17671-53-3, establishing its unique chemical identity in scientific databases [4] [5].

The molecular composition reflects the union of betaine (trimethylglycine) with salicylic acid in a one-to-one molar ratio . The compound exhibits a systematic name of carboxymethyl(trimethyl)azanium 2-carboxyphenolate, which accurately describes the ionic nature of the complex [7]. The International Union of Pure and Applied Chemistry name identifies the compound as carboxymethyl(trimethyl)azanium;2-carboxyphenolate, emphasizing the zwitterionic character of the betaine component and the phenolate form of the salicylic acid component [8].

Table 1: Molecular Composition Data

ComponentCountPercentage by Mass
Carbon1256.47%
Hydrogen176.71%
Nitrogen15.49%
Oxygen531.33%

The elemental analysis reveals that carbon constitutes the largest percentage of the molecular mass, followed by oxygen, hydrogen, and nitrogen [1] [2]. This distribution reflects the organic nature of the compound with significant heteroatom content contributing to its unique physicochemical properties [9].

Structural Characterization and Functional Group Analysis

The structural architecture of betaine salicylate encompasses multiple distinct functional groups that contribute to its overall chemical behavior [10]. The betaine moiety contains a quaternary ammonium group [(CH3)3N+] attached to a carboxylate group (COO-), forming a zwitterionic structure [11] [13]. This trimethylglycine component exists as an inner salt, where the positive charge on the nitrogen atom is balanced by the negative charge on the carboxylate group [15].

The salicylic acid component contributes a phenolic hydroxyl group and a carboxylic acid group in an ortho relationship on the benzene ring [14] [16]. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts for the aromatic protons, with signals appearing between 6.5 and 8.5 parts per million, indicating the presence of an ortho-disubstituted benzene ring [20]. The phenolic hydroxyl proton exhibits a distinctive chemical shift due to intramolecular hydrogen bonding with the carboxyl group [20].

Fourier transform infrared spectroscopy demonstrates the presence of characteristic absorption bands for each functional group [10]. The carboxylic acid groups exhibit carbonyl stretching vibrations at approximately 1630-1660 wavenumbers, while the phenolic hydroxyl group shows a broad absorption band at 2530-3240 wavenumbers due to hydrogen bonding interactions [10]. The quaternary ammonium group of the betaine component displays characteristic carbon-hydrogen stretching vibrations around 3020 wavenumbers [10].

Table 2: Functional Group Identification

Functional GroupLocationCharacteristic Features
Quaternary AmmoniumBetaine moiety(CH3)3N+ center
CarboxylateBetaine moietyCOO- group
Phenolic HydroxylSalicylic acidOrtho to carboxyl
Carboxylic AcidSalicylic acidCOOH group
Aromatic RingSalicylic acidBenzene with substituents

The molecular structure exhibits planarity in the salicylic acid component due to the aromatic ring system and intramolecular hydrogen bonding [10]. The betaine component adopts a configuration that maximizes electrostatic interactions while minimizing steric hindrance [15].

Charge Distribution and Ionic Character

Betaine salicylate exhibits a complex charge distribution pattern arising from its ionic nature and multiple functional groups [7] [15]. The compound exists as an ionic complex where the positively charged betaine cation interacts with the negatively charged salicylate anion [17]. Electrostatic potential surface analysis reveals that the betaine component possesses a high proportion of polar surface area consistent with its hydrophilic character [10].

The quaternary ammonium nitrogen in the betaine moiety carries a formal positive charge, which is delocalized through the surrounding methyl groups [13] [15]. The carboxylate group in the betaine component bears a formal negative charge, creating an internal zwitterionic structure [11]. This charge separation within the betaine molecule contributes to its high dipole moment and water solubility characteristics [15].

The salicylate component demonstrates charge delocalization throughout the aromatic ring system [10]. The phenolate oxygen carries a partial negative charge, while the carboxylate group exhibits resonance stabilization through delocalization of the negative charge between the two oxygen atoms [17]. Quantum chemical calculations indicate that the salicylic acid component serves as the primary active site in terms of electronic properties [10].

Table 3: Charge Distribution Analysis

Structural ComponentFormal ChargeCharge Character
Quaternary Ammonium+1Localized positive
Betaine Carboxylate-1Localized negative
Phenolate OxygenPartial -Resonance stabilized
Salicylate Carboxylate-1Resonance stabilized

Density functional theory calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are both located on the salicylic acid component, indicating that this moiety dominates the electronic properties of the complex [10]. The energy gap between these frontier orbitals suggests enhanced stability compared to the individual components [10].

Stereochemistry and Conformational Analysis

The stereochemical analysis of betaine salicylate reveals an achiral molecular structure with no defined stereocenters in the conventional sense [7]. The compound crystallizes in the orthorhombic space group Pbca, with lattice parameters of a = 10.211 Å, b = 10.775 Å, and c = 22.531 Å [10]. Each unit cell contains eight betaine salicylate molecules arranged in a specific three-dimensional pattern [10].

Single crystal analysis demonstrates that the molecules adopt a layered arrangement when viewed along the crystallographic axes [10]. The salicylic acid components form parallel arrangements with an interlayer spacing of 5.28 Å, while betaine molecules are sandwiched between these aromatic layers [10]. The dihedral angle between adjacent phenyl rings within the same layer measures 80.13 degrees, whereas the angle between phenyl rings from different layers is only 12.31 degrees [10].

The conformational flexibility of betaine salicylate is limited by the rigid aromatic ring system and the constraint imposed by intermolecular hydrogen bonding [10]. The salicylic acid component maintains planarity due to the intramolecular hydrogen bond between the phenolic hydroxyl and carboxyl groups, forming a six-membered chelate ring [17]. This intramolecular hydrogen bond measures 1.83 Å in length, which is longer than that observed in pure salicylic acid crystals [10].

Table 4: Conformational Parameters

Structural FeatureMeasurementDescription
Intralayer Dihedral Angle80.13°Between adjacent phenyl rings
Interlayer Dihedral Angle12.31°Between phenyl rings in different layers
Intramolecular Hydrogen Bond1.83 ÅO-H···O distance
Interlayer Spacing5.28 ÅDistance between aromatic layers

The wavy stacking arrangement of molecules results in a more loosely packed structure compared to the individual component crystals, contributing to the lower melting point observed for the complex [10]. Hirshfeld surface analysis indicates reduced pi-pi stacking interactions between molecules due to the insertion of betaine components, which increases the spacing between adjacent salicylic acid moieties [10].

Component Moiety Interactions

The interaction between the betaine and salicylic acid components occurs primarily through hydrogen bonding and electrostatic attractions [10] [17]. The most significant intermolecular interaction is the hydrogen bond formed between the carboxyl group of betaine and the carboxylate group of salicylate, with bond lengths of 2.542 Å and 2.474 Å observed in different molecular environments [17] [18]. These hydrogen bonds are nearly linear and significantly shorter than typical intermolecular hydrogen bonds [17].

Crystallographic analysis reveals that betaine and salicylic acid molecules are connected alternately through specific hydrogen bonding patterns [10]. The oxygen atoms from the salicylate carboxylate group serve as acceptors for hydrogen bonds from both the betaine carboxyl group and other neighboring molecules [10]. The hydrogen bond designated as O3-H4···O4 measures 1.53 Å in length, which is shorter than intermolecular hydrogen bonds within pure salicylic acid crystals, indicating stronger binding interactions [10].

The component interaction is further stabilized by resonance-assisted hydrogen bonding effects [10]. Nuclear magnetic resonance spectroscopy demonstrates significant chemical shift changes in the betaine component upon complex formation, particularly for protons adjacent to the carboxyl group [10]. The integration of both components results in modified thermal properties, with the complex exhibiting a melting point of approximately 112 degrees Celsius, which is lower than either pure component [10].

Table 5: Intermolecular Interaction Analysis

Interaction TypeDistance (Å)DonorAcceptor
Primary Hydrogen Bond2.542Betaine COOHSalicylate COO-
Secondary Hydrogen Bond2.474Betaine COOHSalicylate COO-
Strengthened Hydrogen Bond1.53Salicylate OHBetaine COO-
Intramolecular Bond1.83Phenolic OHCarboxyl O

Wikipedia

Betaine salicylate

Dates

Modify: 2024-02-18

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